molecular formula C19H23N3O4 B2515998 3-Phenyl-1-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034604-48-1

3-Phenyl-1-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2515998
CAS RN: 2034604-48-1
M. Wt: 357.41
InChI Key: WLLPBUMYMFZUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Phenyl-1-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione" is a structurally complex molecule that appears to be related to various imidazolidine-2,4-dione derivatives. These derivatives have been the subject of several studies due to their potential pharmacological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-phenyl-3H-imidazo[4,5-b]quinoline-9-carbonitriles involves a multi-step process starting from N'-arylbenzamidines and tetracyanoethylene, yielding products in 70-90% yields . Similarly, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to produce novel compounds, which can further rearrange under certain conditions . These synthetic routes highlight the versatility and reactivity of the imidazolidine-2,4-dione scaffold.

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives is characterized by the presence of a five-membered imidazolidine ring fused with other rings or functional groups. X-ray diffraction studies have been used to confirm the structures of these compounds . The spatial structure is crucial for the biological activity of these molecules, as it determines the interaction with biological targets.

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives undergo various chemical reactions, including rearrangements and condensations. For example, 3a-alkyl/aryl-9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones react in boiling acetic acid to yield indole and imidazolinone derivatives . Additionally, a three-component condensation involving 4-imino-1-phenylimidazolidin-2-one has been developed to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. These compounds exhibit high thermal stability and their reactivity can be modulated by the substitution pattern on the imidazolidine ring. Spectroscopic methods such as NMR, IR, and MS are commonly used to characterize these compounds . The electronic properties and molecular interactions can be studied through computational methods like DFT calculations, which complement experimental findings .

Scientific Research Applications

Synthesis and Structural Exploration

Imidazolidine-2,4-diones and their derivatives are synthesized and characterized for their structural properties using various spectroscopic and computational methods. These compounds often exhibit high thermal stability and their structures are confirmed by X-ray diffraction studies, comparing molecular geometry optimization parameters with experimental results (Prasad et al., 2018).

Antimicrobial Activity

Certain derivatives of imidazolidine-2,4-diones have been synthesized and evaluated for their antimicrobial properties. These compounds show promising activity against gram-positive bacteria and fungi, suggesting their potential as lead compounds for developing new antimicrobial agents (Prakash et al., 2011).

Chemical Reactivity and Mechanisms

Research on the reactivity of imidazolidine-2,4-dione derivatives with isothiocyanates shows the formation of novel compounds, indicating the versatility of these compounds in chemical synthesis and the potential for creating a variety of structurally diverse molecules with potentially useful biological activities (Klásek et al., 2010).

Electrochemical Properties

The electrochemical behavior of hydantoin derivatives, closely related to imidazolidine-2,4-diones, has been studied, highlighting the importance of these compounds in understanding the biochemical actions and developing new methodologies for their analysis (Nosheen et al., 2012).

properties

IUPAC Name

1-[1-(oxolane-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLPBUMYMFZUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.